molecular formula C11H11F3N2O B13005869 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile

Cat. No.: B13005869
M. Wt: 244.21 g/mol
InChI Key: VFQPNRMMCAUYDH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is an organic compound that features a dimethylamino group, a trifluoromethoxy-substituted phenyl ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step may involve the formation of an intermediate, such as 4-(trifluoromethoxy)benzylidene dimethylamine, through a condensation reaction.

    Nitrile Formation: The intermediate can then be converted to the final product by introducing a nitrile group through a cyanation reaction, often using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Primary amines or other reduced forms.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile involves interactions with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:

    Binding to Active Sites: Interaction with enzyme active sites to inhibit or activate their function.

    Signal Transduction: Modulation of signaling pathways that regulate cellular processes.

    Gene Expression: Influence on gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-2-(4-methoxyphenyl)acetonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(Dimethylamino)-2-(4-chlorophenyl)acetonitrile: Contains a chlorophenyl group instead of a trifluoromethoxy group.

Uniqueness

2-(Dimethylamino)-2-(4-(trifluoromethoxy)phenyl)acetonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

2-(dimethylamino)-2-[4-(trifluoromethoxy)phenyl]acetonitrile

InChI

InChI=1S/C11H11F3N2O/c1-16(2)10(7-15)8-3-5-9(6-4-8)17-11(12,13)14/h3-6,10H,1-2H3

InChI Key

VFQPNRMMCAUYDH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C#N)C1=CC=C(C=C1)OC(F)(F)F

Origin of Product

United States

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